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Compound of Interest

Compound Name: m-PEG8-CH2COOH

Cat. No.: B609303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG8-CH2COOH, with the CAS number 102013-72-9, is a discrete polyethylene glycol

(dPEG®) derivative that is monodispersed and features eight ethylene glycol units. This

heterobifunctional linker is characterized by a methoxy group at one terminus and a carboxylic

acid group at the other. The defined chain length of the PEG spacer is crucial for applications

requiring precise control over molecular architecture, such as in the development of Proteolysis

Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of

conjugated molecules, reduces non-specific protein binding, and can prolong circulation half-

life by minimizing renal clearance.[1] The terminal carboxylic acid provides a versatile handle

for covalent conjugation to primary amines on biomolecules like proteins, peptides, or

nanoparticles, typically through the formation of a stable amide bond. This guide provides a

comprehensive overview of the technical properties, applications, and experimental protocols

associated with m-PEG8-CH2COOH.

Physicochemical and Analytical Properties
The quality and purity of m-PEG8-CH2COOH are critical for reproducible results in research

and development. The following tables summarize its key properties and typical analytical data.
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Table 2.1: General Properties
Property Value Reference(s)

CAS Number 102013-72-9 [2][3][4][5][6][7]

Molecular Formula C19H38O11 [3][6]

Molecular Weight 442.50 g/mol [3][4][6]

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-

methoxyethoxy)ethoxy]ethoxy]

ethoxy]ethoxy]ethoxy]ethoxy]et

hoxy]acetic acid

[3]

Synonyms

mPEG8-acetic acid,

3,6,9,12,15,18,21,24,27-

Nonaoxaoctacosanoic acid

[3]

Appearance
Colorless to light yellow liquid

or oil
[3][4]

Density 1.122 g/cm³ [3][4]

Purity ≥95% [3][6]

Storage

Pure form: -20°C for up to 3

years. In solvent: -80°C for 6

months, -20°C for 1 month.

[4]

Table 2.2: Analytical Data Summary
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Analytical Method Expected Results Reference(s)

¹H NMR (CDCl₃)

δ 3.38 (s, 3H, OCH₃), 3.55–

3.70 (m, 32H, PEG backbone),

4.15 (s, 2H, CH₂COOH)

[2]

¹³C NMR
δ 59.1 (OCH₃), 70.1–72.5

(PEG carbons), 172.3 (COOH)
[2]

Mass Spectrometry (ESI-MS) m/z 443.2 [M+H]⁺ [2]

Solubility

Soluble in DMSO (200

mg/mL), water, and most

organic solvents.

[4]

Key Applications and Experimental Protocols
m-PEG8-CH2COOH is a versatile tool primarily used for bioconjugation, nanoparticle surface

modification, and as a linker in the synthesis of complex therapeutic molecules.

Bioconjugation to Amine-Containing Molecules
The most common application of m-PEG8-CH2COOH is its conjugation to primary amines

(e.g., lysine residues on proteins) via amide bond formation. This is typically achieved using

carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS

(N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS.

This two-step protocol minimizes protein cross-linking by activating the PEG linker first before

adding it to the protein solution.

Materials:

m-PEG8-CH2COOH

Protein of interest in an amine-free buffer (e.g., PBS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/pdf/Surface_Modification_of_Nanoparticles_Using_Boc_NH_PEG8_CH2CH2COOH_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Surface_Modification_of_Nanoparticles_Using_Boc_NH_PEG8_CH2CH2COOH_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Surface_Modification_of_Nanoparticles_Using_Boc_NH_PEG8_CH2CH2COOH_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Structural_Confirmation_of_m_PEG8_MS_Unraveling_the_Power_of_NMR_Spectroscopy.pdf
https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EDC Hydrochloride

N-hydroxysulfosuccinimide (sulfo-NHS)

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions

of EDC and sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to

hydrolysis.[8]

Activation of m-PEG8-CH2COOH:

Dissolve m-PEG8-CH2COOH in Activation Buffer.

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to

the PEG solution.[8][9]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the

amine-reactive sulfo-NHS ester.[8]

Conjugation to Protein:

Immediately add the activated PEG-linker solution to the protein solution in Coupling

Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at pH

7.2-8.0.[10]

The molar ratio of linker to protein should be optimized but can be started at a 5- to 20-fold

molar excess.[6]

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle agitation.[8]

Quenching:
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Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted

sulfo-NHS esters.[8]

Incubate for 15-30 minutes at room temperature.[8]

Purification:

Remove unreacted PEG linker and byproducts by purifying the conjugate using SEC,

dialysis, or tangential flow filtration.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/pdf/Protocol_for_EDC_NHS_Coupling_with_Amino_PEG3_CH2COOH_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Protocol_for_EDC_NHS_Coupling_with_Amino_PEG3_CH2COOH_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Conjugation_with_Boc_NH_PEG8_CH2CH2COOH.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for EDC/NHS Protein Bioconjugation

Step 1: Activation

Step 2: Conjugation

Step 3: Quench & Purify
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Workflow for EDC/NHS Protein Bioconjugation.
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PROTAC Synthesis
m-PEG8-CH2COOH is an ideal linker for PROTAC development, providing the necessary

spacing and flexibility to facilitate the formation of a productive ternary complex between the

target protein and an E3 ubiquitin ligase.

This protocol describes the synthesis of a PROTAC by first coupling m-PEG8-CH2COOH to an

E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.

Materials:

m-PEG8-CH2COOH

Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)

Amine-functionalized POI Ligand

Peptide coupling reagent (e.g., HATU)

Base (e.g., DIPEA)

Anhydrous DMF

Purification system (e.g., preparative HPLC)

Procedure:

First Amide Coupling (Linker to E3 Ligase Ligand):

In a dry flask under an inert atmosphere, dissolve m-PEG8-CH2COOH (1.0 eq.) in

anhydrous DMF.

Add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir for 15-30 minutes at room temperature to

pre-activate the carboxylic acid.[11]

Add the amine-functionalized E3 ligase ligand (1.1 eq.) to the mixture.

Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/product/b609303?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_Utilizing_m_PEG3_CH2COOH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_Utilizing_m_PEG3_CH2COOH.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, purify the E3 Ligase-PEG8-COOH intermediate by preparative HPLC.

Second Amide Coupling (Intermediate to POI Ligand):

Dissolve the purified E3 Ligase-PEG8-COOH intermediate (1.0 eq.) in anhydrous DMF.

Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-30 minutes to activate the terminal

carboxyl group.[11]

Add the amine-functionalized POI ligand (1.1 eq.) to the reaction.

Stir at room temperature for 4-12 hours, monitoring by LC-MS.[11]

Final Purification:

Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Confirm the identity and purity of the final product using high-resolution mass spectrometry

(HRMS) and NMR spectroscopy.
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PROTAC-Mediated Protein Degradation Pathway
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PROTAC-Mediated Protein Degradation Pathway.

Nanoparticle Surface Functionalization
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PEGylation of nanoparticles is a standard technique to improve their stability, biocompatibility,

and pharmacokinetic profile for applications in drug delivery and diagnostics.[12]

This protocol details the attachment of m-PEG8-CH2COOH to nanoparticles (NPs) that have

been pre-functionalized with primary amines.

Materials:

Amine-functionalized nanoparticles (e.g., AuNPs, IONPs)

m-PEG8-CH2COOH

Activation Buffer: 0.1 M MES, pH 6.0

EDC and sulfo-NHS

Quenching Solution: 50 mM Tris-HCl or Glycine

Purification system (e.g., centrifugal filter units, magnetic separator)

Procedure:

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation

Buffer to a concentration of approximately 1 mg/mL.

Linker Activation: In a separate tube, dissolve m-PEG8-CH2COOH in Activation Buffer. Add

a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS. Incubate for 15-30

minutes at room temperature.[13]

Conjugation: Add the activated PEG-linker solution to the nanoparticle dispersion. A starting

molar ratio of 1000-5000 PEG molecules per nanoparticle is recommended for optimization.

[13]

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous

mixing.

Quenching and Purification:
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Add the Quenching Solution to the reaction and incubate for 15-30 minutes to deactivate

unreacted sulfo-NHS esters.[2]

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a

suitable storage buffer (e.g., PBS). Use centrifugal filter units or a magnetic separator to

facilitate washing and remove excess reagents. Perform at least three wash cycles.[2]

Characterization: Characterize the purified PEGylated nanoparticles using techniques like

Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential to

assess surface charge changes.

Analytical Characterization Protocols
Proper analytical characterization is essential to confirm the identity of m-PEG8-CH2COOH
and the success of conjugation reactions.

NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of m-PEG8-CH2COOH.

Sample Preparation:

Dissolve 5-10 mg of m-PEG8-CH2COOH in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃ or D₂O).

Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition Parameters (400 MHz):

Pulse Sequence: Standard single-pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 5 seconds

Acquisition Time: 4 seconds[4]

HPLC-MS Analysis of Conjugates
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Objective: To assess the purity of a PEGylated product (e.g., a peptide conjugate) and confirm

its molecular weight.

HPLC Conditions:

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: 5-95% B over 15 minutes

Flow Rate: 0.3 mL/min

Detection: UV at 214 nm

MS Conditions:

Ionization Source: Electrospray Ionization (ESI), positive mode

Mass Range: 100 - 3000 m/z

Conclusion
m-PEG8-CH2COOH (CAS: 102013-72-9) is a high-purity, monodisperse PEG linker that offers

researchers and drug developers precise control over the design of complex bioconjugates. Its

well-defined structure, combined with the hydrophilic properties of the PEG chain and the

reactive versatility of the terminal carboxylic acid, makes it an invaluable tool in the fields of

targeted drug delivery, PROTAC development, and nanomedicine. The detailed protocols and

data presented in this guide provide a solid foundation for the successful application of this

reagent in advanced biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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